3-[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
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Description
3-[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H16BrN3O4 and its molecular weight is 382.214. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains apyrrolidine ring , which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that this compound may interact with multiple targets .
Mode of Action
Thepyrrolidine ring in the compound is known to contribute to the stereochemistry of the molecule and increase its three-dimensional coverage . This could potentially influence the compound’s interaction with its targets and the resulting changes .
Biochemical Pathways
Compounds with apyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The presence of apyrrolidine ring in the compound is known to enhance the exploration of the pharmacophore space due to sp3-hybridization . This could potentially impact the compound’s bioavailability .
Result of Action
Compounds with similar structures have shown certain insecticidal and fungicidal activities , suggesting that this compound may have similar effects.
Action Environment
Thepyrrolidine ring in the compound is known to increase its three-dimensional coverage , which could potentially influence its interaction with the environment and its stability .
Properties
IUPAC Name |
3-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O4/c1-23-10-2-3-12(16)11(6-10)14(21)18-5-4-9(8-18)19-13(20)7-17-15(19)22/h2-3,6,9H,4-5,7-8H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVQPQBOTBEJPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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